molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Cat. No. B1194679
Key on ui cas rn: 56-14-4
M. Wt: 116.07 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-L
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Patent
US05030328

Procedure details

EP-A 255,400 describes a method of producing pure GBL whereby the problem of the azeotrope formed by GBL and DES is avoided by adding diethyl maleate. The mixture of BD, THF, GBL, DES, ethanol, n-butanol and water produced by catalytic hydrogenation of diethyl maleate, fumarate or succinate is distilled in a first column such that ethanol, water, THF and n-butanol are removed at the top, whilst all other components remain at the bottom of the column. The bottoms from the first column are then distilled in a second column such that the GBL/DES azeotrope is removed at the top and the BD remains at the bottom. Purification of the GBL is effected by passing the overheads from the second column to a third column together with a suitable amount of diethyl maleate as used as starting material for the catalytic hydrogenation. Pure GBL is removed at the top of the column.
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Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][CH3:12])(=[O:9])/[CH:2]=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].C1COCC1.CC/C(/C1C=CC(O)=CC=1)=C(\C1C=CC(O)=CC=1)/CC.C(O)C>O.C(O)CCC>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:3]=[CH:2]\[C:1]([O:10][CH2:11][CH3:12])=[O:9].[C:1]([O-:10])(=[O:9])/[CH:2]=[CH:3]/[C:4]([O-:6])=[O:5].[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][C:4]([O-:6])=[O:5]

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
C(\C=C/C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
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0 (± 1) mol
Type
reactant
Smiles
CC/C(=C(/CC)\C=1C=CC(=CC1)O)/C=2C=CC(=CC2)O
Name
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0 (± 1) mol
Type
reactant
Smiles
C(C)O
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solvent
Smiles
O
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C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(\C=C/C(=O)OCC)(=O)OCC
Name
Type
product
Smiles
C(\C=C\C(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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